N-(3,5-dichloro-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide
Overview
Description
N-(3,5-dichloro-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide is a useful research compound. Its molecular formula is C8H4Cl2N4OS and its molecular weight is 275.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, especially those containing thiadiazole, pyridine, and other nitrogen-sulfur heteroatoms, are central to medicinal chemistry due to their wide range of biological activities. These compounds have been extensively studied for their potential in treating various diseases and conditions, including cancer, bacterial and fungal infections, and central nervous system (CNS) disorders. For instance, thiadiazoles are noted for their antimicrobial, anti-inflammatory, antitubercular, and anticancer properties, underscoring their therapeutic worth in drug synthesis and development (Yusuf & Jain, 2014; Verma et al., 2019).
Organic Synthesis and Catalysis
The unique electronic and structural properties of heterocyclic N-oxide molecules, including pyridine and thiadiazole derivatives, make them versatile intermediates in organic synthesis and catalysis. These compounds facilitate the formation of metal complexes, serve as catalysts in asymmetric synthesis, and are integral to the development of new medicinal compounds with activities against cancer, bacterial infections, and inflammation (Li et al., 2019).
Properties
IUPAC Name |
N-(3,5-dichloropyridin-2-yl)thiadiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N4OS/c9-4-1-5(10)7(11-2-4)12-8(15)6-3-16-14-13-6/h1-3H,(H,11,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEOXOJYUQMTAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC(=O)C2=CSN=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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